molecular formula C6H8F3N B15297780 3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole

3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B15297780
M. Wt: 151.13 g/mol
InChI Key: IHPPUGZXHTYBQR-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)-2,5-dihydro-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a trifluoroethyl group. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of pyrrole with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it to the corresponding pyrrolidine derivative.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidine derivatives .

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2,2-Trifluoroethyl)-2,5-dihydro-1H-pyrrole is unique due to the combination of the pyrrole ring and the trifluoroethyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H8F3N

Molecular Weight

151.13 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole

InChI

InChI=1S/C6H8F3N/c7-6(8,9)3-5-1-2-10-4-5/h1,10H,2-4H2

InChI Key

IHPPUGZXHTYBQR-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1)CC(F)(F)F

Origin of Product

United States

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